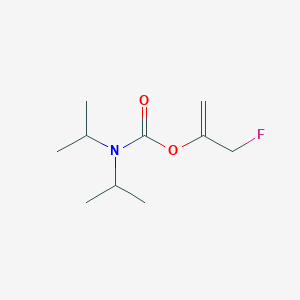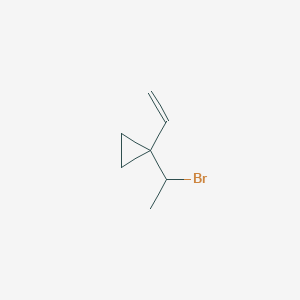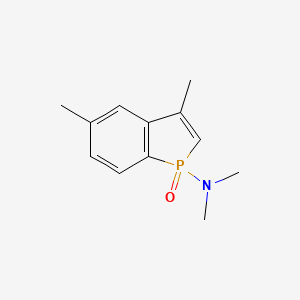
3-Heptyl-4-methyl-2,3-dihydro-1,3-thiazole-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Heptyl-4-methyl-2,3-dihydro-1,3-thiazole-2-carbaldehyde is a heterocyclic organic compound that features a thiazole ring Thiazoles are known for their diverse biological activities and are often found in various natural products and pharmaceuticals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Heptyl-4-methyl-2,3-dihydro-1,3-thiazole-2-carbaldehyde typically involves the condensation of appropriate aldehydes and amines under controlled conditions. One common method includes the reaction of heptanal with 4-methylthiazole in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
化学反応の分析
Types of Reactions
3-Heptyl-4-methyl-2,3-dihydro-1,3-thiazole-2-carbaldehyde can undergo several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, where substituents can be introduced at specific positions on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 3-Heptyl-4-methyl-2,3-dihydro-1,3-thiazole-2-carboxylic acid.
Reduction: 3-Heptyl-4-methyl-2,3-dihydro-1,3-thiazole-2-methanol.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
科学的研究の応用
3-Heptyl-4-methyl-2,3-dihydro-1,3-thiazole-2-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.
作用機序
The mechanism of action of 3-Heptyl-4-methyl-2,3-dihydro-1,3-thiazole-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The thiazole ring may also interact with biological receptors, modulating their function and leading to various biological effects.
類似化合物との比較
Similar Compounds
3-Heptyl-4-methyl-2,3-dihydro-1,3-thiazole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
3-Heptyl-4-methyl-2,3-dihydro-1,3-thiazole-2-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.
4-Methyl-2,3-dihydro-1,3-thiazole-2-carbaldehyde: Lacks the heptyl group, making it less hydrophobic.
Uniqueness
3-Heptyl-4-methyl-2,3-dihydro-1,3-thiazole-2-carbaldehyde is unique due to its specific combination of functional groups and the presence of a heptyl chain, which can influence its solubility, reactivity, and biological activity. This makes it a valuable compound for various research and industrial applications.
特性
| 95596-41-1 | |
分子式 |
C12H21NOS |
分子量 |
227.37 g/mol |
IUPAC名 |
3-heptyl-4-methyl-2H-1,3-thiazole-2-carbaldehyde |
InChI |
InChI=1S/C12H21NOS/c1-3-4-5-6-7-8-13-11(2)10-15-12(13)9-14/h9-10,12H,3-8H2,1-2H3 |
InChIキー |
SILHUORQVFJFEL-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCN1C(SC=C1C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3,3'-([1,1'-Biphenyl]-4,4'-diyl)bis(N,N-dimethylprop-2-yn-1-amine)](/img/structure/B14337554.png)


